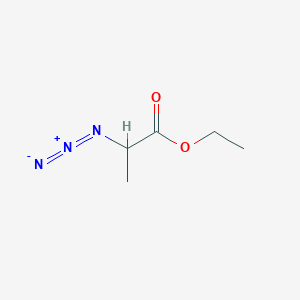

Ethyl 2-azidopropanoate

Description

Ethyl 2-azidopropanoate (CAS: 65420-76-6) is an organic compound characterized by an azide (-N₃) functional group attached to the α-carbon of an ethyl propanoate ester. Its molecular formula is C₅H₉N₃O₂, with a molecular weight of 143.14 g/mol. This compound is widely utilized in synthetic organic chemistry, particularly in Huisgen 1,3-dipolar cycloaddition (click chemistry) to synthesize 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals, polymers, and agrochemicals . The ethyl ester group enhances solubility in organic solvents, while the azide moiety enables rapid, regioselective reactions with alkynes under copper(I) catalysis.

Properties

CAS No. |

124988-44-9 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Synonyms |

(R)-ETHYL 2-AZIDOPROPANOATE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azidopropanoic acid ethyl ester typically involves the azidation of ethyl 2-bromopropanoate. The reaction is carried out by treating ethyl 2-bromopropanoate with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for 2-azidopropanoic acid ethyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Types of Reactions:

Oxidation: Ethyl 2-azidopropanoate can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.

Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 2-aminopropanoic acid ethyl ester.

Substitution: Formation of substituted propanoic acid ethyl esters.

Scientific Research Applications

Ethyl 2-azidopropanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Potential use in the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azidopropanoic acid ethyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound can be used to attach various functional groups to target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

a) Mthis compound

- Formula : C₄H₇N₃O₂

- Molecular Weight : 129.11 g/mol

- Key Differences: Shorter alkyl chain (methyl vs. ethyl) reduces lipophilicity, leading to lower solubility in nonpolar solvents. Higher reactivity in polar solvents due to increased electrophilicity of the ester carbonyl .

b) Ethyl 2-azidoacetate

- Formula : C₄H₇N₃O₂

- Molecular Weight : 129.11 g/mol

- Key Differences: Lacks the methyl branch at the α-carbon, resulting in less steric hindrance during cycloaddition reactions. Faster reaction kinetics with terminal alkynes but lower regioselectivity compared to this compound .

c) tert-Butyl 2-azidopropanoate

- Formula : C₇H₁₃N₃O₂

- Molecular Weight : 171.20 g/mol

- Key Differences :

- Bulkier tert-butyl group improves thermal stability but reduces solubility in common organic solvents (e.g., THF, DCM).

- Preferred for reactions requiring elevated temperatures (>80°C) .

Reactivity and Stability

| Property | This compound | Mthis compound | Ethyl 2-azidoacetate |

|---|---|---|---|

| Thermal Stability | Stable up to 60°C | Stable up to 50°C | Prone to decomposition above 40°C |

| Reaction Rate (CuAAC) | Moderate | Fast | Very Fast |

| Regioselectivity | High (≥95% 1,4-product) | Moderate (~85%) | Low (~70%) |

- Safety Note: All azido esters are shock-sensitive and require handling under inert conditions. This compound exhibits moderate sensitivity compared to methyl analogs due to its higher molecular weight .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 2-azidopropanoate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of ethyl 2-bromopropanoate with sodium azide. Optimize purity by controlling reaction temperature (30–50°C), solvent polarity (e.g., DMF or acetone), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor by TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirm purity via -NMR (δ 1.3 ppm for CHCH, δ 4.2 ppm for OCH) and IR (azide stretch ~2100 cm) .

- Data Validation : Replicate reactions ≥3 times to assess yield consistency. Use GC-MS to detect residual solvents or byproducts.

Q. How should researchers characterize this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks.

- Light Exposure : Test under UV (254 nm) and ambient light.

- Analysis : Monitor azide degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify residual compound using a calibration curve .

- Critical Parameters : Report relative humidity and container material (e.g., glass vs. plastic).

Advanced Research Questions

Q. How can contradictory results in this compound’s reactivity be resolved during Huisgen cycloaddition reactions?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., dimerization vs. click chemistry). Use kinetic studies:

- Variable Control : Adjust Cu(I) catalyst concentration (0.1–5 mol%), temperature (25–80°C), and solvent (t-BuOH/HO vs. DMSO).

- Analysis : Track reaction progress via -NMR (disappearance of azide proton) or LC-MS for triazole product identification. Apply Benjamini-Hochberg correction to assess statistical significance of competing pathways .

- Data Interpretation : Compare activation energies (DFT calculations) to experimental Arrhenius plots for mechanistic validation.

Q. What strategies mitigate risks of azide decomposition during large-scale reactions?

- Methodological Answer :

- Safety Protocols : Use inert atmosphere (N/Ar), dilute solutions (<1 M), and Schlenk-line techniques.

- Byproduct Analysis : Employ GC-MS or -NMR to detect hydrazoic acid or nitrile impurities.

- Scale-Up Validation : Perform calorimetry (DSC) to monitor exothermic events and optimize cooling rates .

Q. How can this compound’s applications be expanded in bioconjugation studies without compromising protein integrity?

- Methodological Answer :

- Reaction Screening : Test pH (6.5–8.5), buffer systems (PBS vs. HEPES), and molar excess (1:1 to 1:10 substrate:protein).

- Validation : Use SDS-PAGE and MALDI-TOF to confirm conjugation efficiency and protein stability.

- Negative Controls : Include reactions without catalyst or substrate to rule out nonspecific binding .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Statistical Framework : Apply ANOVA to compare yields/purity across batches.

- Root-Cause Analysis : Use DOE (Design of Experiments) to identify critical variables (e.g., reagent quality, stirring rate).

- Documentation : Provide raw chromatograms and spectral data in supplementary materials for transparency .

Ethical and Reporting Standards

Q. What are the best practices for documenting this compound’s hazards in academic publications?

- Methodological Answer :

- Risk Disclosure : Include SDS references, PPE requirements, and waste disposal protocols.

- Ethical Compliance : Adhere to institutional safety guidelines and declare compliance in the "Author Statements" section .

Tables for Methodological Reference

| Parameter | Optimal Range | Analytical Tool |

|---|---|---|

| Reaction Temperature | 30–50°C | Digital thermometer |

| Azide Purity Threshold | >98% | HPLC (210 nm detection) |

| Storage Stability | 4°C, dark, anhydrous | Accelerated aging studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.